1-[3-(Trifluoromethyl)benzoyl]piperidine
Description
Properties
Molecular Formula |
C13H14F3NO |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
piperidin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2 |
InChI Key |
SAHUGTLKYCOGFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 1-[4-(Trifluoromethyl)benzoyl]piperidine: The -CF₃ group is at the para position on the benzoyl ring. Molecular formula: C₁₃H₁₄F₃NO (same as the meta isomer).
Halogenated Derivatives
- 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine: Additional substituents: Bromine (Br) at position 2 and fluorine (F) at position 6 on the benzoyl ring. Molecular weight: 354.14 g/mol. This compound is used in synthetic chemistry but lacks reported biological data .
Piperidine Derivatives with Modified Functional Groups
Ketone-Modified Analogs
- 1-(3-(Trifluoromethyl)benzoyl)piperidin-4-one: A ketone group replaces the hydrogen at position 4 of the piperidine ring. Molecular formula: C₁₃H₁₂F₃NO₂ (MW: 271.24 g/mol). Significance: The ketone introduces a polar group, which could modulate solubility and hydrogen-bonding interactions with targets .
Acetylated Derivatives
- 1-Acetyl-4-(3-trifluoromethylbenzoyl)piperidine: An acetyl group is added to the piperidine nitrogen. Molecular formula: C₁₅H₁₆F₃NO₂ (MW: 299.29 g/mol). Properties: The acetyl group may reduce basicity of the piperidine nitrogen, altering pharmacokinetic profiles .
Benzyl vs. Benzoyl Derivatives
- 1-(3-Trifluoromethylbenzyl)piperidine: Substituent: Benzyl (-CH₂-C₆H₄-CF₃) instead of benzoyl (-CO-C₆H₄-CF₃). Molecular formula: C₁₃H₁₆F₃N (MW: 243.27 g/mol). This compound was synthesized in 79% yield via alkylation but lacks activity data .
Heterocyclic Hybrids
- 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine: Incorporates a thiadiazole ring linked to the piperidine. Molecular formula: C₂₁H₁₇F₄N₃OS (MW: 435.44 g/mol). Significance: The thiadiazole moiety introduces additional hydrogen-bonding sites and aromaticity, which may enhance target affinity. No biological data are reported .
Data Tables
Table 1: Structural and Molecular Comparison
Preparation Methods
Reaction Overview
The most straightforward method involves the nucleophilic acyl substitution of piperidine with 3-(trifluoromethyl)benzoyl chloride. This approach leverages the reactivity of acyl chlorides with amines to form amides.
Synthesis of 3-Trifluoromethylbenzoyl Chloride
3-Trifluoromethylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:
This reaction typically proceeds at reflux (70–80°C) for 2–4 hours, yielding the acyl chloride in >90% purity.
Acylation of Piperidine
The acyl chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts:
Optimized Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
Friedel-Crafts Acylation of Pre-Functionalized Aromatic Systems
Strategy and Challenges
Friedel-Crafts acylation introduces the benzoyl group directly onto an aromatic ring. However, the electron-withdrawing trifluoromethyl group deactivates the benzene ring, necessitating stringent conditions.
Synthesis via Protected Piperidine Intermediates
A modified approach involves using N-acetylisonipecotic acid (9 ) as a precursor:
-
Protection of Piperidine :
-
Acyl Chloride Formation :
-
Friedel-Crafts Acylation :
Key Data :
Halogenation and Cross-Coupling Approaches
Suzuki-Miyaura Coupling
For late-stage trifluoromethylation, a halogenated benzoylpiperidine precursor is subjected to cross-coupling with trifluoromethyl reagents:
Synthesis of 3-Bromobenzoylpiperidine
Piperidine is acylated with 3-bromobenzoyl chloride under standard conditions (yield: 80–85%).
Trifluoromethylation via Copper-Mediated Coupling
Conditions :
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acylation | 3-CF₃-benzoyl chloride | Piperidine, Base | 75–85 | High yield, simplicity | Requires pre-formed acyl chloride |
| Friedel-Crafts | N-Acetylisonipecotic acid | AlCl₃, DCE | 50–60 | Direct ring functionalization | Low yield due to deactivation |
| Cross-Coupling | 3-Bromobenzoylpiperidine | CF₃Cu, CuI | 65–70 | Late-stage diversification | Multi-step synthesis |
Industrial-Scale Considerations
Q & A
Q. Advanced
- Base Selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can improve acylation efficiency.
- Solvent Optimization : Anhydrous THF increases reaction homogeneity vs. dichloromethane.
- Temperature Control : Slow addition of benzoyl chloride at 0°C minimizes side reactions.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
Case Study : A patent-reported method achieved 95% yield using THF and triethylamine at 25°C .
How to design experiments to assess the compound’s biological activity?
Q. Advanced
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like acetylcholinesterase or kinases.
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates.
- Cell Viability : Test cytotoxicity (e.g., MTT assay) in cancer cell lines.
- Controls : Include non-fluorinated analogs and positive controls (e.g., known inhibitors).
- Data Analysis : Use Hill coefficients to assess cooperativity in dose-response curves .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines) from conflicting studies.
- Structural Validation : Confirm compound purity via ¹H-NMR and HPLC to rule out degradation products.
- Reproducibility : Replicate experiments with standardized protocols (e.g., OECD guidelines).
- Computational Modeling : Perform MD simulations to assess target binding under varying conditions .
What are the challenges in computational modeling of this compound?
Q. Advanced
- Force Field Parameterization : Accurate modeling of the -CF₃ group requires specialized parameters (e.g., GAFF2).
- Solvent Effects : Explicit solvent models (e.g., TIP3P) are needed to capture hydrophobic interactions.
- Conformational Sampling : The piperidine ring’s chair-flip dynamics complicate free-energy calculations.
- Electrostatic Potential (ESP) : The electron-withdrawing -CF₃ group alters charge distribution, affecting docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
